MAGE-3 (149-160) refers to a specific peptide derived from the MAGE-3 protein, which is part of the cancer/testis antigen family. This peptide has garnered attention in immunotherapy research due to its potential role in eliciting cytotoxic T lymphocyte responses against tumors, particularly in cancers such as melanoma and head and neck squamous cell carcinoma. MAGE-3 is classified as a cancer/testis antigen, meaning it is typically expressed in testicular germ cells and various tumors but not in normal somatic tissues, making it an attractive target for cancer immunotherapy.
The MAGE-3 peptide (149-160) is synthesized from the MAGE-3 gene, which is located on chromosome X. The specific sequence of the peptide is derived from the full-length MAGE-3 protein, which consists of multiple domains involved in immune recognition and response. The synthesis of this peptide is often performed using solid-phase peptide synthesis techniques, which allow for precise control over the sequence and modifications of the peptide.
MAGE-3 belongs to the MAGE family of proteins, which are classified as cancer/testis antigens. These proteins are characterized by their restricted expression pattern, being found predominantly in germ cells of the testis and various malignancies. The MAGE family is further divided into several subfamilies, including MAGE-A, MAGE-B, and MAGE-C, with MAGE-3 being part of the MAGE-A subfamily.
The synthesis of MAGE-3 (149-160) involves solid-phase peptide synthesis using F-MOC (9-fluorenylmethoxycarbonyl) technology. This method allows for the stepwise assembly of amino acids on a solid support, facilitating the formation of peptides with high purity.
The molecular structure of MAGE-3 (149-160) can be represented by its amino acid sequence: FLWGPRALV. This sequence corresponds to a segment within the larger MAGE-3 protein that is critical for T-cell recognition.
The molecular weight of this peptide is approximately 1,300 Daltons. Its structure allows it to bind to major histocompatibility complex class I molecules (HLA-A*0201), facilitating T-cell recognition and activation.
MAGE-3 (149-160) does not participate in classical chemical reactions like small organic molecules; instead, its interactions are primarily biological:
The activation process involves several steps:
The mechanism by which MAGE-3 (149-160) exerts its effects involves several key steps:
Studies have shown that cytotoxic T lymphocytes generated against MAGE-3 can significantly reduce tumor growth in models of head and neck squamous cell carcinoma .
MAGE-3 (149-160) is a hydrophilic peptide due to its amino acid composition, which affects its solubility and interaction with biological membranes.
Relevant data indicate that peptides like MAGE-3 can be sensitive to proteolytic degradation, necessitating careful handling during experimental procedures .
MAGE-3 (149-160) has several applications in scientific research and clinical settings:
The identification of MAGE proteins originated from pioneering tumor immunology research in the late 1980s. Scientists analyzing cytotoxic T lymphocyte (CTL) reactivity in patient MZ-2, who exhibited spontaneous regression of metastatic melanoma, discovered the first human tumor antigen. Using autologous typing and cosmid library transfection approaches, researchers cloned a gene encoding a novel antigen recognized by CTLs—melanoma antigen-1 (MAGE-1, later renamed MAGEA1) [2] [9]. This breakthrough established the existence of tumor-specific antigens capable of eliciting immune responses. Subsequent homology searches revealed MAGEA1 belonged to a larger gene family, leading to the identification of MAGEA3 (initially termed MAGE-3) [2] [3].
The MAGEA3 (149-160) peptide (TQHFVQENYLEY) emerged as a landmark discovery in 2000 when researchers identified it as the first MAGEA3-derived epitope presented by HLA-DP4 molecules to CD4+ T lymphocytes [3]. Unlike previously identified class I epitopes, this peptide was detected on the surface of tumor cells expressing MAGEA3, enabling direct recognition and lysis by CD4+ cytolytic T lymphocytes. This finding demonstrated MAGEA3's capacity to engage both cellular immunity branches and solidified its status as a prime immunotherapy target [3] [9].
Table 1: Key Milestones in MAGEA3 Discovery
Year | Discovery Milestone | Significance |
---|---|---|
1991 | Cloning of MAGEA1 (first MAGE antigen) | First demonstration of tumor-specific antigens recognized by T cells [2] |
1994 | Identification of MAGEA3 gene | Expansion of MAGE family; recognition of shared tumor antigens [2] |
2000 | Identification of HLA-DP4 presented peptide (149-160) | First MAGEA3 epitope for CD4+ T cells; tumor cell lysis demonstrated [3] |
The human MAGE family comprises over 50 genes categorized into two distinct classes based on genomic location, expression pattern, and evolutionary conservation:
Type I MAGEs (CT-X MAGEs): These genes (MAGE-A, -B, and -C subfamilies) reside exclusively on the X chromosome (Xq26-q28) in tightly clustered, multi-gene arrays resulting from recent, lineage-specific duplications [2] [6]. MAGEA3 belongs to the MAGE-A subfamily located at Xq28. Type I genes exhibit testis-restricted expression in normal tissues but are aberrantly reactivated across diverse cancers, classifying them as canonical Cancer-Testis Antigens (CTAs) [2] [6] [8].
Type II MAGEs: These genes (MAGE-D, -E, -F, -G, -H, -L) display broader tissue expression (e.g., brain, muscle) and are located on autosomes and the X chromosome. They evolved earlier than Type I and are under purifying selection to maintain conserved functions in development and stress response [2] [6].
MAGEA3 specifically is a Type I, CT-X MAGE-A subfamily member. It shares key characteristics defining this group:
Table 2: Classification of MAGE Gene Families
Feature | Type I (CT-X MAGEs: A, B, C) | Type II (MAGE: D, E, F, G, H, L, Necdin) |
---|---|---|
Chromosomal Location | X chromosome (clustered: A@Xq28, B@Xp21, C@Xq26) | Autosomes & X chromosome (dispersed) |
Normal Expression | Primarily testis/placenta (immunoprivileged sites) | Broad somatic tissues (brain, muscle, etc.) |
Evolution | Recent expansion in eutherians; positive selection | Ancient; single gene in lower eukaryotes; purifying selection |
Genomic Structure | Few exons; terminal exon encodes full protein | Variable; MAGE-D has complex multi-exon structure |
Cancer Expression | Frequently reactivated across many tumor types | Less frequently reactivated; may be downregulated |
Example Role | Oncogenesis, immune targeting (MAGEA3) | Neuronal development, stress response, DNA repair |
The reactivation of MAGEA3 in malignancies represents a dramatic shift from its germline-restricted normal expression. This ectopic expression occurs across a remarkably wide spectrum of epithelial and non-epithelial cancers, including melanoma, hepatocellular carcinoma (HCC), multiple myeloma (MM), lung, breast, and esophageal cancers [1] [4] [8]. Its reactivation is driven primarily by epigenetic mechanisms:
The functional consequences of MAGEA3 reactivation extend far beyond its role as an immunogenic antigen. It actively contributes to tumor progression through multiple interconnected oncogenic pathways:
Apoptosis Evasion & Enhanced Survival: MAGEA3 is a potent pro-survival factor. In multiple myeloma, MAGEA3 knockdown significantly increased spontaneous and chemotherapy-induced apoptosis. Mechanistically, MAGEA3 inhibits TP53-dependent upregulation of pro-apoptotic BAX and maintains expression of Survivin (BIRC5), a critical inhibitor of apoptosis protein [4] [8]. Similarly, in HCC, MAGEA3 silencing reduced proliferation, increased apoptosis, and impaired colony formation, while its overexpression accelerated tumor progression in vivo [8].
Regulation of Ubiquitination & Proteostasis: MAGEA3 functions as an essential adaptor within MAGE-RING Ligase (MRL) complexes. By binding to E3 RING ubiquitin ligases like TRIM28 (via its MHD), MAGEA3 modulates their substrate specificity and activity. A key consequence is the enhanced ubiquitination and proteasomal degradation of tumor suppressors. MAGEA3-TRIM28 complexes promote the degradation of AMP-activated kinase (AMPK), a master regulator of cellular energy homeostasis and tumor suppressor, and TP53, a guardian of the genome [6] [8]. This dysregulation of proteostasis favors tumor cell survival and growth.
Transcriptional Reprogramming: MAGEA3 can influence gene expression programs. It interacts with and modulates the activity of Krüppel-associated box zinc finger proteins (KZNFs), impacting transcriptional networks involved in stress responses and oncogenesis [6] [8]. In myeloma, MAGEA3 maintains the expression of key pro-survival genes [4].
Immune Evasion Implications: While MAGEA3 expression generates tumor-specific antigens like the 149-160 peptide, its intrinsic oncogenic functions contribute to an immunosuppressive TME. By promoting tumor cell survival, proliferation, and potentially resistance mechanisms, MAGEA3 helps establish a tumor milieu less susceptible to immune attack, even in the presence of antigen-specific T cells [7] [9]. Its expression correlates with markers of poor prognosis (advanced stage, metastasis, reduced survival) in HCC, MM, and other cancers [4] [8].
Table 3: Oncogenic Functions of MAGEA3 in Human Cancers
Functional Role | Molecular Mechanism | Validated In | Functional Consequence |
---|---|---|---|
Anti-Apoptosis | ↑ Survivin (BIRC5); ↓ TP53/BAX pathway | Multiple Myeloma [4], HCC [8] | Resistance to cell death; therapy resistance |
Ubiquitin Ligase Regulation | Forms MRL with TRIM28; ↓ AMPK, ↓ TP53 via ubiquitination | Lung, Colon Cancer [6], HCC [8] | Metabolic dysregulation; genomic instability; growth |
Transcriptional Modulation | Interaction with KZNF transcription factors | Multiple Cancers [6] [8] | Altered stress response; pro-survival gene expression |
Tumor Progression | Not fully defined (likely combines above) | HCC (in vivo mouse model) [8] | Increased tumor burden; reduced survival |
Stemness/Clonogenicity | Maintains survival of tumor precursors | Multiple Myeloma [4] | Disease persistence; relapse potential |
The MAGEA3 (149-160) peptide epitope (TQHFVQENYLEY) serves as a critical immunological signature of this reactivation. Its presentation by HLA-DP4 provides a "proof of principle" that the aberrantly expressed full-length MAGEA3 protein is processed and displayed on the tumor cell surface, making it accessible to the adaptive immune system [3]. This characteristic underpins its historical and ongoing significance as a prime target for cancer vaccines and T-cell therapies. However, the profound tumor-promoting activities of the full-length MAGEA3 protein itself highlight its dual role in cancer biology—it is not merely a passive immunological target but an active driver of malignancy. Understanding both aspects—the immunogenic peptide and the oncogenic full-length protein—is crucial for developing effective MAGEA3-directed therapies.
CAS No.: 71031-15-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.:
CAS No.: 7362-34-7